Histamine
Overview
Description
Histamine is a biogenic amine involved in a wide range of physiological and pathological processes, including inflammation, gastric acid secretion, neurotransmission, and immune modulation. It is synthesized from the amino acid histidine through a reaction catalyzed by the enzyme histidine decarboxylase (HDC), which removes the carboxyl group from histidine. Histamine plays a crucial role in various cellular functions, including cell differentiation and regulation of gastric acid secretion, and acts by binding to its specific receptors, which consist of H1, H2, H3, and H4 subtypes (Huang et al., 2018); (Ichikawa & Tanaka, 2012).
Synthesis Analysis
Histamine synthesis occurs through the decarboxylation of L-histidine, a reaction exclusively catalyzed by histidine decarboxylase (HDC). This enzyme is expressed in various tissues, indicating that histamine synthesis is not limited to specific cells or organs. The transcriptional regulation of HDC gene expression in mammals, which is critical for histamine synthesis, is still an area of ongoing research, highlighting the complexity and importance of histamine synthesis in physiological and pathological functions (Szeberényi et al., 2001); (Tanimoto et al., 2006).
Molecular Structure Analysis
Histamine's molecular structure is characterized by an imidazole ring attached to an ethylamine chain. This structure is crucial for its biological activity, as modifications to the imidazole ring or the ethylamine chain can significantly alter histamine's interactions with its receptors and its physiological effects. The structure of histamine allows it to bind to and activate its four known receptors (H1, H2, H3, and H4), each of which mediates different physiological responses (Schwartz, 1975).
Chemical Reactions and Properties
Histamine's reactivity and functional properties are closely linked to its molecular structure. It can undergo various chemical reactions, such as oxidation, methylation, and acetylation, which play critical roles in its metabolism and regulation within biological systems. These reactions not only help inactivate histamine after it has exerted its effects but also modulate its activity and availability in different tissues (Gómez-Ramírez et al., 2002).
Physical Properties Analysis
Histamine is a small, water-soluble compound with a high polarity, which allows it to easily interact with its receptors and participate in various biological processes. Its solubility plays a crucial role in its storage, release, and action at different sites within the body, particularly in its role as a neurotransmitter and in mediating inflammatory responses (Dohlsten et al., 1986).
Chemical Properties Analysis
Histamine's chemical properties, such as its basicity and ability to form hydrogen bonds, contribute to its interaction with receptor sites and its overall biological activity. These properties are essential for the binding of histamine to its receptors and the subsequent activation or inhibition of downstream signaling pathways, which mediate its various physiological effects (Shahid et al., 2010).
Scientific Research Applications
Historical Overview and Molecular Mechanisms Histamine has been an object of continuous research since its synthesis in 1907 and isolation in 1910. Its role in health and disease, along with its molecular mechanism of action, reflects the advancement in scientific knowledge and technology over the past century. The complexity of histamine research is evidenced by the recognition of four receptor subtypes, multiple activation states, and their coupling to intracellular effector systems. This complexity challenges the simple classification of compounds interacting with histamine receptors, indicating the potential for ongoing discovery and application in various fields (Figueroa & Shankley, 2010).
Histamine Receptors and Drug Discovery Histamine receptors, particularly the H3 receptor identified in 1983, have been a major focus in drug discovery. Advances in molecular biology have revitalized research in this area. H3 receptor ligands, for instance, are now at the forefront of research for potential use in treating various diseases, highlighting the importance of histamine receptors in pharmacology (Celanire et al., 2005).
Histamine Pharmacology Past and Present
The study of histamine has led to the development of H1 antihistamines and H2-targeting therapeutics for allergies and gastrointestinal disorders, respectively. Recent developments include the approval of H3 inverse agonists for narcolepsy and the clinical evaluation of H4 antagonists for immune-related diseases. This review offers a critical perspective on histamine research, shedding light on its translational potential in modern pharmacology (Tiligada & Ennis, 2018).
Histamine in Migraine and Brain Histamine's role in the central nervous system, particularly in the pathophysiology of migraine, has been a topic of interest. Studies on histamine as a neurotransmitter have opened avenues for understanding its involvement in migraine, demonstrating its broader impact beyond traditional roles in allergy and inflammation (Alstadhaug, 2014).
Histamine's Role in Cognitive Functions Histamine's participation in memory and learning has been a subject of debate due to varying experimental models and pharmacological approaches. Its effects on learning have shown both facilitating and inhibitory outcomes, suggesting a complex role in cognitive functions. This review discusses histamine’s diverse mechanisms, receptor specificity, and brain compartmentalization, offering insights into its physiological role in memory processes (Alvarez, 2009).
Histamine in Immune Response and Inflammation Histamine influences various cell types, including key immunologic cells. Its four receptors exhibit distinct effects, influenced by cell differentiation stages and microenvironmental factors. This review explores the regulation of histamine secretion, receptor expression, and its differential activation in innate and adaptive immune responses, providing a comprehensive understanding of histamine's role in immune homeostasis and response to environmental challenges (O’Mahony, Akdiş, & Akdis, 2011).
Future Directions
properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYJJOPFIAHURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023125 | |
Record name | Histamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Histamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
209-210 °C @ 18 MM HG | |
Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER | |
Record name | SID8139979 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Histamine acts directly on the blood vessels to dilate arteries and capillaries; this action is mediated by both H 1- and H 2-receptors. Capillary dilatation may produce flushing of the face, a decrease in systemic blood pressure, and gastric gland secretion, causing an increased secretion of gastric juice of high acidity. Increased capillary permeability accompanies capillary dilatation, producing an outward passage of plasma protein and fluid into the extracellular spaces, an increase in lymph flow and protein content, and the formation of edema. In addition, histamine has a direct stimulant action on smooth muscle, producing contraction if H 1-receptors are activated, or mostly relaxation if H 2-receptors are activated. Also in humans, the stimulant effect of histamine may cause contraction of the intestinal muscle. However, little effect is noticed on the uterus, bladder, or gallbladder. Histamine has some stimulant effect on duodenal, salivary, pancreatic, bronchial, and lacrimal glands. Histamine also can bind to H3 and H4 receptors which are involved in the CNS/PNS neurotransmitter release and immune system chemotaxis, respectively., ...CONTRACTS MANY SMOOTH MUSCLES, SUCH AS...BRONCHI & GUT, BUT...RELAXES OTHERS...OF FINE BLOOD VESSELS. IT IS...POTENT STIMULUS TO GASTRIC ACID PRODUCTION & ELICITS...OTHER EXOCRINE SECRETIONS. ...BRONCHOCONSTRICTION & CONTRACTION OF GUT...INVOLVE H1 RECEPTORS...GASTRIC SECRETION...INVOLVE ACTIVATION OF H2 RECEPTORS..., ...AT CELLULAR LEVEL, MANY RESPONSES TO HISTAMINE ARE CLEARLY ATTRIBUTABLE TO INCR IN MEMBRANE PERMEABILITY THAT ALLOWS COMMON INORG IONS (MAINLY CATIONS) TO FLOW DOWN ELECTROCHEM GRADIENTS & ALTER TRANSMEMBRANE POTENTIAL. IT DOUBTLESS EXPLAINS STIMULANT ACTIONS...OF HISTAMINE ON NERVE ENDINGS OR GANGLION CELLS..., ...ESSENTIALLY SIMILAR ACTION /TO THAT AT CELLULAR LEVEL/ APPEARS TO ACCOUNT FOR SECRETION, AT LEAST AS IT OCCURS IN CHROMAFFIN CELLS OF ADRENAL MEDULLA. HERE HISTAMINE...MIMIC PHYSIOLOGICAL SECRETAGOGUE ACH IN DEPOLARIZING THE PLASMALEMMA., MODE OF ACTION OF HISTAMINE...TO PRODUCE SMOOTH MUSCLE RELAXATION, INCL VASODILATION, HAS NOT BEEN DEFINED., CLASSICAL...ANTIHISTAMINES ARE...CAPABLE OF BLOCKING...H1 RECEPTORS ONLY... H2 RECEPTORS...ARE INHIBITED PREFERENTIALLY BY H2-RECEPTORS ANTAGONISTS. | |
Record name | Histamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05381 | |
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Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Histamine | |
Color/Form |
NEEDLES FROM CHLOROFORM | |
CAS RN |
51-45-6 | |
Record name | Histamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Histamine [USAN] | |
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Record name | Histamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05381 | |
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Record name | histamine | |
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Record name | 1H-Imidazole-5-ethanamine | |
Source | EPA Chemicals under the TSCA | |
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Record name | Histamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |
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Record name | 2-imidazol-4-ylethylamine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.092 | |
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Record name | HISTAMINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820484N8I3 | |
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Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Histamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83-84 °C, 86 °C | |
Record name | Histamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | HISTAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Histamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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